RO 2468 vs. Nutlin-3: Superior Biochemical Binding Affinity (6 nM vs. 90 nM)
RO 2468 exhibits a 15-fold higher biochemical binding affinity for MDM2 compared to the first-generation inhibitor Nutlin-3. In a homogeneous time-resolved fluorescence (HTRF) assay, RO 2468 demonstrated an IC50 of 6 nM [1], whereas Nutlin-3 showed an IC50 of 90 nM in the same assay format [2]. This significant potency improvement represents a key advancement in the pyrrolidine-based inhibitor class over earlier imidazoline-based compounds.
| Evidence Dimension | MDM2 binding inhibition (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Nutlin-3: 90 nM |
| Quantified Difference | 15-fold lower IC50 |
| Conditions | HTRF (homogeneous time-resolved fluorescence) binding assay |
Why This Matters
Higher binding affinity at the biochemical level enables lower compound concentrations in cellular and in vivo studies, reducing potential off-target effects and experimental variability.
- [1] Zhang Z, Chu XJ, Liu JJ, Ding Q, Zhang J, Bartkovitz D, et al. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development. ACS Med Chem Lett. 2013 Dec 29;5(2):124-7. doi: 10.1021/ml400359z. PMID: 24900784. View Source
- [2] Vassilev LT, Vu BT, Graves B, Carvajal D, Podlaski F, Filipovic Z, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004 Feb 6;303(5659):844-8. doi: 10.1126/science.1092472. PMID: 14704432. View Source
